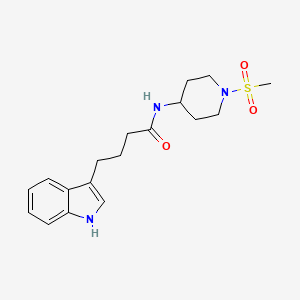![molecular formula C24H40N2O2S B10978587 3,3'-sulfanediylbis{N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]propanamide}](/img/structure/B10978587.png)
3,3'-sulfanediylbis{N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]propanamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis{N-[1-(bicyclo[221]hept-2-yl)ethyl]propanamide} is a complex organic compound characterized by its unique bicyclic structure and sulfur linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis{N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]propanamide} typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the ethyl group: This step involves alkylation reactions to attach the ethyl group to the bicyclic core.
Formation of the sulfanediyl linkage: This is typically done through a thiol-ene reaction, where a thiol group reacts with an alkene to form the sulfur linkage.
Amidation: The final step involves the formation of the amide bonds through a reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis{N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]propanamide} can undergo various chemical reactions, including:
Oxidation: The sulfur linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur linkage, forming thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions often involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols and corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein interactions due to their ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,3’-sulfanediylbis{N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]propanamide} exerts its effects involves its interaction with specific molecular targets. The sulfur linkage and amide groups allow it to form strong hydrogen bonds and van der Waals interactions with proteins and other macromolecules. This can lead to inhibition of enzyme activity or modulation of protein-protein interactions, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dithiodipropionic acid: Similar sulfur linkage but lacks the bicyclic structure.
N,N’-Disuccinimidyl carbonate: Contains amide groups but has a different core structure.
Bicyclo[2.2.1]heptane derivatives: Share the bicyclic core but differ in functional groups.
Uniqueness
3,3’-Sulfanediylbis{N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]propanamide} is unique due to its combination of a bicyclic core and sulfur linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and specificity.
This detailed overview provides a comprehensive understanding of 3,3’-sulfanediylbis{N-[1-(bicyclo[221]hept-2-yl)ethyl]propanamide}, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C24H40N2O2S |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-[3-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C24H40N2O2S/c1-15(21-13-17-3-5-19(21)11-17)25-23(27)7-9-29-10-8-24(28)26-16(2)22-14-18-4-6-20(22)12-18/h15-22H,3-14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
CNKGZCDPCYQDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCSCCC(=O)NC(C)C3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10978505.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)
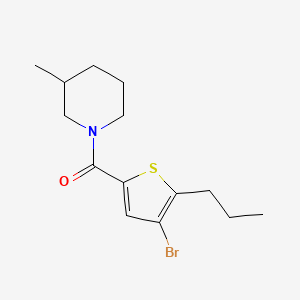
![Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate](/img/structure/B10978523.png)
![N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10978539.png)
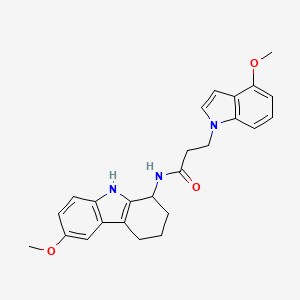
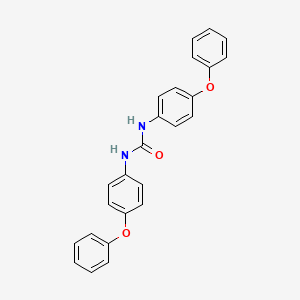
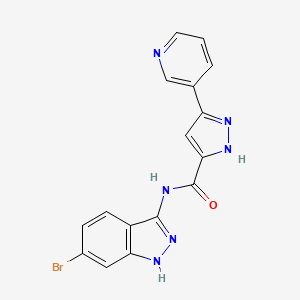
![N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine](/img/structure/B10978550.png)
![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10978553.png)
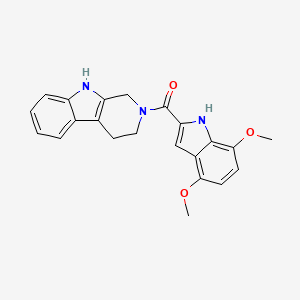
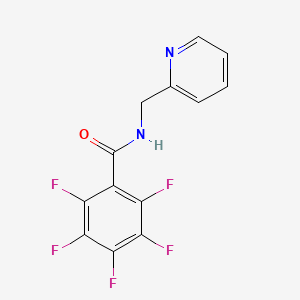
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10978569.png)
